![molecular formula C3H8N4OS B2744550 2-[(Aminocarbamothioyl)amino]acetamide CAS No. 57930-22-0](/img/structure/B2744550.png)

2-[(Aminocarbamothioyl)amino]acetamide

Vue d'ensemble

Description

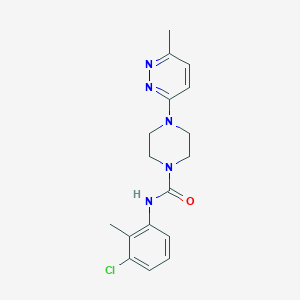

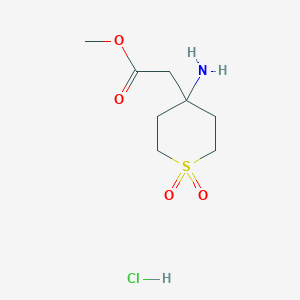

“2-[(Aminocarbamothioyl)amino]acetamide” is a chemical compound with the molecular formula C3H8N4OS and a molar mass of 148.18682 . It is categorized as an intermediate and is used in various scientific research applications, ranging from drug development to catalysis.

Synthesis Analysis

The synthesis of “2-[(Aminocarbamothioyl)amino]acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis can be carried out in several ways, including stirring without solvent and/or heat, or stirring without solvent at steam bath .Molecular Structure Analysis

The molecular structure of “2-[(Aminocarbamothioyl)amino]acetamide” consists of 3 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the compound.Chemical Reactions Analysis

As an intermediate, “2-[(Aminocarbamothioyl)amino]acetamide” is a versatile compound that can participate in various chemical reactions. Its unique properties and reactivity make it a valuable compound in scientific research.Physical And Chemical Properties Analysis

Amides, in general, have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is also influenced by these factors .Applications De Recherche Scientifique

Astrochemistry

Acetamide, a compound related to 2-[(Aminocarbamothioyl)amino]acetamide, is significant in astrochemistry due to its peptide bond structure, marking it as a precursor for amino acids—the building blocks of proteins. Research indicates its formation in the interstellar medium (ISM) through proposed reactions under dense molecular cloud conditions, highlighting its role in the chemical evolution leading to life's molecular precursors (Foo et al., 2018).

Biotechnology

In biotechnology, derivatives of acetamide are used to improve fermentative production of gamma-aminobutyric acid (GABA) from glucose. The study shows advancements in metabolic engineering, leading to high GABA yields, demonstrating the compound's potential in producing biodegradable plastics and other industrial applications (Jorge et al., 2017).

Materials Science

In materials science, benzothiazolinone acetamide analogs have been synthesized and evaluated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and electron injection free energy, suggesting their utility in photovoltaic applications (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(aminocarbamothioylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4OS/c4-2(8)1-6-3(9)7-5/h1,5H2,(H2,4,8)(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYGDHODMXPWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Aminocarbamothioyl)amino]acetamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)